molecular formula C12H10F3NO2 B13025710 Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate CAS No. 2227206-59-7

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate

Cat. No.: B13025710
CAS No.: 2227206-59-7
M. Wt: 257.21 g/mol
InChI Key: ZQFDYVXTSLNUFK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , derived from its structural components. The indolizine system, a bicyclic structure comprising fused pyrrole and pyridine rings, serves as the parent hydrocarbon. Numerical locants assign positions to substituents: the trifluoromethyl (-CF₃) group occupies the 7-position, while the ethyl ester (-COOCH₂CH₃) resides at the 1-position.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name This compound
CAS Registry Number 2227206-59-7
Molecular Formula C₁₂H₁₀F₃NO₂
Molecular Weight 257.21 g/mol
SMILES Notation CCOC(=O)C1=C2\C=C(C(F)(F)F)C=CN2/C=C\1

The SMILES string encodes the connectivity of the indolizine core, emphasizing the spatial arrangement of the trifluoromethyl and ester groups.

Molecular Architecture: Indolizine Core and Functional Group Analysis

The indolizine scaffold consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, creating a planar, aromatic system. Substituents at the 1- and 7-positions introduce steric and electronic perturbations.

Trifluoromethyl Group (-CF₃):

  • Positioned at the 7-position, this strongly electron-withdrawing group reduces electron density in the indolizine core, enhancing electrophilic substitution resistance.
  • The C-F bond length (1.33–1.35 Å) and tetrahedral geometry around the carbon atom are consistent with sp³ hybridization.

Ethyl Ester Group (-COOCH₂CH₃):

  • The ester moiety at the 1-position contributes to the compound’s polarity and influences its solubility in organic solvents.
  • Resonance between the carbonyl group and the adjacent nitrogen stabilizes the molecular structure.

Table 2: Functional Group Contributions to Molecular Properties

Functional Group Position Electronic Effect Role in Reactivity
-CF₃ 7 Electron-withdrawing Deactivates aromatic ring; directs electrophiles
-COOCH₂CH₃ 1 Electron-withdrawing Enhances solubility; participates in hydrolysis

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental X-ray diffraction data for this compound remains limited, but computational models and analogous structures provide insights into its three-dimensional conformation.

Key Observations:

  • The indolizine core adopts a nearly planar geometry, with minor deviations (≤5°) due to steric interactions between the trifluoromethyl and ester groups.
  • Density Functional Theory (DFT) optimizations predict a dihedral angle of 172.3° between the pyridine and pyrrole rings, indicating minimal distortion.

Table 3: Predicted Crystallographic Parameters (DFT)

Parameter Value
Bond Length (C7-CF₃) 1.48 Å
Bond Angle (N1-C1-O1) 120.5°
Torsion Angle (C1-C2-C3-C4) 178.9°

The trifluoromethyl group’s rotational barrier is estimated at 2.1 kcal/mol, allowing free rotation at room temperature.

Electronic Structure Analysis: Computational Modeling Approaches

Computational studies reveal how substituents modulate the indolizine system’s electronic properties.

Frontier Molecular Orbitals:

  • The Highest Occupied Molecular Orbital (HOMO) localizes on the pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the pyridine ring.
  • The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, consistent with its stability under ambient conditions.

Electrostatic Potential Maps:

  • Regions of high electron density (negative potential) cluster around the nitrogen atoms and carbonyl oxygen.
  • The trifluoromethyl group creates a positive potential lobe, facilitating interactions with electron-rich species.

Table 4: Computational Electronic Properties

Property Value (eV)
HOMO Energy -6.3
LUMO Energy -2.1
Dipole Moment 3.8 Debye

Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the ester group’s lone pairs and the indolizine π-system, stabilizing the molecule by 18.7 kcal/mol.

Properties

CAS No.

2227206-59-7

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)indolizine-1-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-4-6-16-5-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3

InChI Key

ZQFDYVXTSLNUFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Method

This method involves the simultaneous reaction of multiple reagents in a single vessel, simplifying the process and reducing purification steps.

  • Starting Materials: Typically, 4-(trifluoromethyl)pyridine, ethyl propiolate, and a suitable halogenated ketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one).
  • Base: Potassium carbonate is commonly used to facilitate the reaction.
  • Solvent: N,N-Dimethylformamide (DMF) is employed due to its polar aprotic nature, which supports the nucleophilic substitutions and cyclizations.
  • Conditions: The mixture is stirred at room temperature for approximately 6 hours.
  • Workup: After reaction completion (monitored by thin-layer chromatography), the mixture is poured into ice water, and the organic product is extracted with ethyl acetate. The organic layer is washed with water, brine, and dried over anhydrous sodium sulfate.
  • Purification: Column chromatography on silica gel using hexane and ethyl acetate as eluents yields the pure ethyl 7-(trifluoromethyl)indolizine-1-carboxylate derivatives.

This method provides yields ranging from 27% to 87%, depending on the substituents on the aromatic ring and reaction parameters.

1,3-Dipolar Cycloaddition Reaction

This approach uses a cycloaddition between a dipolarophile and a 1,3-dipole to construct the indolizine ring system with the trifluoromethyl substituent.

  • Key Reagents: 4-(trifluoromethyl)pyridine derivatives and ethyl propiolate.
  • Catalysts/Base: Potassium carbonate as a base to promote the reaction.
  • Solvent: DMF or similar polar solvents.
  • Reaction Time: Typically conducted at room temperature for several hours.
  • Outcome: Formation of this compound derivatives with high regioselectivity.
  • Characterization: The products are characterized by FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Parameter Typical Conditions Notes
Solvent N,N-Dimethylformamide (DMF) Polar aprotic solvent, dissolves reagents well
Base Potassium carbonate (K2CO3) Promotes deprotonation and cyclization
Temperature Room temperature (~25°C) Mild conditions prevent decomposition
Reaction Time 6 hours Monitored by TLC for completion
Purification Silica gel column chromatography Hexane/ethyl acetate solvent system
Yield Range 27% - 87% Dependent on substituents and precise reaction control
  • FT-IR Spectra: Characteristic carbonyl stretching around 1690-1715 cm⁻¹ confirms ester functionality.
  • 1H NMR: Signals corresponding to aromatic protons, ethyl ester group (quartet for CH2, triplet for CH3), and indolizine ring protons are observed.
  • 13C NMR: Carbonyl carbon appears near 160-165 ppm; trifluoromethyl carbon shows characteristic coupling constants due to fluorine atoms.
  • HRMS: Confirms the molecular ion peak consistent with the molecular formula C12H10F3NO2.
  • Thermal Analysis: Techniques like TGA or DSC can be employed to assess thermal stability and decomposition profile, important for pharmaceutical and material applications.
Step Reagents and Conditions Product Description Yield (%)
1 4-(trifluoromethyl)pyridine + 2-bromo-1-(4-fluorophenyl)ethan-1-one + ethyl propiolate + K2CO3 in DMF, rt, 6 h Ethyl 3-(4-fluorobenzoyl)-7-(trifluoromethyl)indolizine-1-carboxylate 67
2 Similar procedure with various substituted bromo-ketones Other derivatives (e.g., 4-cyano, 4-chloro, 4-methoxy) 27-87
  • The one-pot synthesis is efficient and versatile, allowing the introduction of various substituents on the aromatic ring, which influences the yield and properties of the final compound.
  • The trifluoromethyl group enhances the compound’s pharmacokinetic properties, making these derivatives attractive for drug discovery.
  • Reaction monitoring by TLC and purification by chromatography are essential to achieve high purity.
  • Spectroscopic data confirm the successful formation of the indolizine core and substitution pattern.
  • The methodology is reproducible and scalable for research purposes.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

This compound serves as a precursor for synthesizing pharmacologically active derivatives via 1,3-dipolar cycloaddition. A study synthesized 14 novel ethyl-3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives (4a–4n) using substituted pyridines, bromoacetophenones, and ethyl propiolate under mild conditions .

Key Reaction Conditions:

  • Reactants: 4-(Trifluoromethyl)pyridine, 2-bromo-1-(substituted phenyl)ethan-1-one, ethyl propiolate

  • Catalyst: Potassium carbonate

  • Solvent: DMF, room temperature, 6 hours

  • Yields: 27–87% after column chromatography

Representative Examples:

CompoundSubstituent (R)Yield (%)Biological Activity (Larvicidal)
4a4-Fluorophenyl6793.3% mortality at 4 µg/mL
4b4-Cyanophenyl7694.4% mortality at 4 µg/mL
4g4-Bromophenyl5280.0% mortality at 4 µg/mL

The trifluoromethyl group enhances electrophilic character, facilitating regioselective cycloaddition at the indolizine C3 position .

Gold(I)-Catalyzed Annulation

Au(I) catalysis enables the synthesis of ester-substituted indolizines via enolate intermediates. Ethyl acetoacetate reacts with 2-(5-phenyl-2-pentynoxy)pyridine under optimized conditions :

Mechanistic Pathway:

  • Enolate formation from ethyl acetoacetate.

  • Nucleophilic attack on Au-activated allene intermediate.

  • Cyclization and retro-Claisen rearrangement to form the indolizine core .

Optimized Conditions:

  • Catalyst: Au(I) complex (5 mol%)

  • Solvent: DCE, 110°C, 16 hours

  • Yield: 88% for ethyl 2-methyl-3-(2-phenylethyl)indolizine-1-carboxylate (5b) .

Palladium-Catalyzed Carbonylation

Multicomponent Pd-catalyzed reactions incorporating CO gas enable functionalization at the indolizine C6 position. For example:

Reaction Protocol:

  • Reactants: Pyridine derivatives, alkynes, CO gas

  • Catalyst: Pd(OAc)₂, Xantphos ligand

  • Conditions: 80°C, 3 atm CO, 2.5 hours

  • Product Example: Dimethyl 3-(p-tolyl)-6-(trifluoromethyl)indolizine-1,2-dicarboxylate (Yield: 75%) .

CO pressure significantly impacts yields, with 3 atm achieving 84% conversion compared to 32% at 1 atm .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to specific positions on the indolizine ring:

Observed Reactivity:

  • Nitration: Occurs preferentially at the C5 position due to electron-withdrawing effects.

  • Halogenation: Bromine or chlorine substitutes at C3 under mild Lewis acid catalysis.

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis or transesterification:

Hydrolysis Conditions:

  • Reagents: NaOH (aqueous), ethanol/water (1:1), reflux

  • Product: 7-(Trifluoromethyl)indolizine-1-carboxylic acid (isolated as sodium salt) .

Applications:

  • Carboxylic acid derivatives serve as intermediates for amide couplings in drug discovery .

Biological Activity-Driven Modifications

Derivatives show structure-activity relationships (SAR) in anti-inflammatory and larvicidal applications:

Anti-Inflammatory SAR :

  • Compound 4f (4-chlorophenyl): Reduces IL-6 by 48% and TNF-α by 52% at 10 µM.

  • Compound 4d (2-methyl-4-chlorophenyl): Inhibits COX-2 with IC₅₀ = 1.8 µM.

Key Structural Insights:

  • Para-substituted electron-withdrawing groups (F, Cl, CN) enhance bioactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 7-(trifluoromethyl)indolizine-1-carboxylate typically involves multi-step organic reactions, often starting from readily available indolizine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds.

Example Synthesis Procedure

  • Reagents : Ethyl propiolate, trifluoromethyl-substituted aniline derivatives, and appropriate catalysts.
  • Reaction Conditions : The reaction is generally carried out in a solvent like dimethylformamide at room temperature or under reflux conditions.
  • Purification : The final product is purified using column chromatography.

Larvicidal Activity

This compound exhibits significant larvicidal activity against mosquito larvae, particularly Anopheles arabiensis. Studies have shown that compounds with trifluoromethyl substitutions can lead to high mortality rates among larvae.

CompoundConcentration (µg/mL)Mortality Rate (%)
4a493.3
4b494.4
4g480.0
4m485.6

Molecular docking studies indicate that these compounds interact effectively with larvicidal target proteins, suggesting a mechanism of action involving disruption of hormonal regulation in the larvae .

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Reduction (%)IL-6 Reduction (%)
4aSignificantModerate
4dModerateSignificant
4fSignificantSignificant

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Anti-tubercular Activity

In vitro studies have indicated that this compound derivatives exhibit anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship analysis highlights the importance of the trifluoromethyl group in enhancing biological efficacy.

Case Study 1: Larvicidal Efficacy

A study conducted on various indolizine derivatives revealed that those containing trifluoromethyl groups showed enhanced larvicidal activity compared to their non-fluorinated counterparts. The study utilized a series of synthesized compounds and evaluated their effectiveness against mosquito larvae over different exposure times .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of these compounds in vitro, measuring their impact on cytokine levels in human cell lines. Results indicated a dose-dependent reduction in inflammatory markers, suggesting potential applications in treating conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Indolizine Derivatives

Structural and Functional Group Variations

Indolizine derivatives vary in substituents at positions 2, 3, and 7, which dictate their biological activities and physicochemical properties. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Key Biological Activity
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate -CF₃ (7), -COOEt (1) C₁₂H₁₀F₃NO₂ Anti-inflammatory
Ethyl 7-acetyl-3-(4-bromobenzoyl)indolizine-1-carboxylate (2g) -COCH₃ (7), -COC₆H₄Br (3), -COOEt (1) C₂₀H₁₆BrNO₄ Anticancer (SiHa cells)
Ethyl 3-(4-chlorobenzoyl)indolizine-1-carboxylate (2i) -Cl (benzoyl at 3), -COOEt (1) C₂₁H₁₈ClNO₄ Anticancer (dose-dependent)
Ethyl 7-(pyridin-4-yl)-3-(3,4,5-trimethoxybenzoyl)indolizine-1-carboxylate (11d) -pyridinyl (7), -trimethoxybenzoyl (3) C₂₆H₂₄N₂O₆ Tubulin polymerization inhibition
Ethyl 3-(4-bromobenzoyl)-7-formylindolizine-1-carboxylate (4) -CHO (7), -Br (benzoyl at 3) C₂₀H₁₆BrNO₄ Anti-tubercular (H37Rv/MDR strains)
Anticancer Activity
  • Ethyl 7-acetyl derivatives (2b, 2q, 2r) : Showed dose-dependent cytotoxicity against human cervical cancer (SiHa) at 10–80 µg/mL (sulforhodamine B assay) .
  • Tubulin Inhibitors (11d, 11e) : Inhibited tubulin polymerization (IC₅₀ = 1.2–3.5 µM), comparable to colchicine. Pyridinyl and trimethoxybenzoyl groups enhance binding to the colchicine site .
Anti-Inflammatory Activity
  • Ethyl 7-(trifluoromethyl) derivatives : Reduced COX-2 , IL-6 , and TNF-α levels in vitro (IC₅₀ = 8–12 µM), outperforming acetyl/benzoyl analogues .
Anti-Tubercular Activity
  • Compound 4 : Exhibited MIC = 3.12 µg/mL against MDR Mycobacterium tuberculosis, attributed to the 7-formyl and 4-bromobenzoyl groups enhancing membrane penetration .
Larvicidal Activity
  • 7-(Trifluoromethyl)indolizines: Effective against Anopheles arabiensis larvae (LC₅₀ = 12 ppm), likely due to -CF₃ improving hydrophobicity and target binding .

Key Structural-Activity Relationships (SAR)

Position 7 Substituents :

  • -CF₃ : Enhances anti-inflammatory activity via electron-withdrawing effects and metabolic stability .
  • -Acetyl (-COCH₃) : Improves anticancer activity by facilitating DNA intercalation or enzyme inhibition .
  • -Formyl (-CHO) : Critical for anti-TB activity, possibly by forming Schiff bases with bacterial proteins .

Position 3 Substituents :

  • Benzoyl with electron-withdrawing groups (e.g., -Br, -Cl) : Increase cytotoxicity and tubulin binding .
  • Trimethoxybenzoyl : Enhances tubulin inhibition through hydrophobic interactions .

Ethyl Ester (-COOEt) : A common moiety improving solubility and bioavailability across derivatives .

Biological Activity

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-inflammatory, larvicidal, and potential anti-tubercular activities.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F3NO2
  • Molecular Weight : 257.21 g/mol
  • CAS Number : 2227206-59-7

Synthesis

This compound can be synthesized through various methods, including Au(I)-catalyzed reactions, which have been shown to be effective for ester-substituted indolizines. The synthesis involves simple starting materials and has been reported to yield compounds with significant biological potential .

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound and its derivatives exhibit notable anti-inflammatory properties. In vitro experiments indicated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 when compared to standard anti-inflammatory agents like indomethacin. Specifically, compounds derived from this scaffold showed a reduction in nitric oxide levels, further supporting their potential as anti-inflammatory agents .

2. Larvicidal Activity

The compound has also been evaluated for its larvicidal activity against Anopheles arabiensis, a malaria vector. In laboratory settings, exposure to this compound resulted in moderate to high mortality rates among larvae:

CompoundMortality Rate (%)
4a94.4
4b93.3
4g80.0
4m85.6

These results indicate that modifications at the para position of the benzoyl group significantly enhance larvicidal activity, with halogen or electron-withdrawing groups being particularly effective .

3. Antitubercular Activity

Emerging research suggests that derivatives of this compound may possess anti-tubercular properties. Compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against various strains, including multidrug-resistant variants. The structure-activity relationship indicates that specific substitutions on the indolizine core are crucial for enhancing efficacy against TB .

Case Studies and Research Findings

Case Study: Anti-inflammatory Properties
A study synthesized several derivatives of this compound and assessed their anti-inflammatory effects in vitro. Compounds exhibited significant inhibition of TNF-α and IL-6 production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study: Larvicidal Efficacy
In a controlled study, various concentrations of ethyl 7-(trifluoromethyl)indolizine derivatives were tested against Anopheles arabiensis. The findings highlighted the effectiveness of these compounds as potential larvicides, with implications for mosquito control strategies in malaria-endemic regions .

Q & A

Q. How do crystallographic studies inform the conformational stability of indolizine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Table 2 in ) reveals planar indolizine cores and torsional angles between trifluoromethyl and ester groups. Hydrogen bonding (e.g., N–H···O) stabilizes crystal packing, influencing solubility and melting points (>300°C) .

Q. What green chemistry strategies are applicable to scale up indolizine synthesis without compromising efficiency?

  • Methodological Answer :
  • Solvent-free microwave synthesis : Reduces energy use and waste (confirmed by E-factor calculations) .
  • Aqueous-base reactions : Water as a solvent for cyclocondensation minimizes toxicity. Yield optimization via DOE (Design of Experiments) identifies ideal pH (8–9) and temperature (40–60°C) ranges .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., J. Mol. Struct., J. Appl. Pharm. Sci.) over non-academic platforms .
  • Contradictions : Address inconsistent bioactivity (e.g., 50% inactive derivatives) via dose-response assays and pharmacokinetic profiling .
  • Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) predict trifluoromethyl group interactions with hydrophobic enzyme pockets .

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